CC-90003 -

CC-90003

Catalog Number: EVT-1492141
CAS Number:
Molecular Formula: C22H21ClN4O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, CC-90003 inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Overview

CC-90003 is a novel compound classified as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has garnered attention for its potential therapeutic applications in treating cancers characterized by mutations in the KRAS gene. The compound's efficacy has been demonstrated in various preclinical models, particularly in those with KRAS-mutant tumors, which are notoriously difficult to treat with existing therapies.

Source

The compound is synthesized through a series of chemical reactions that establish its unique molecular structure. Research studies and clinical trials have provided insights into its pharmacological properties and mechanisms of action, as documented in various scientific publications.

Classification

CC-90003 falls under the category of small molecule inhibitors targeting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically designed to inhibit ERK1/2 activity. This pathway is often dysregulated in numerous cancers, making it a critical target for therapeutic intervention.

Synthesis Analysis

Methods and Technical Details

The synthesis of CC-90003 involves several key steps:

  1. Formation of the Pyrimidine Core: The initial step includes synthesizing a pyrimidine core, which serves as the structural foundation for the compound.
  2. Introduction of Functional Groups: Following the core formation, specific substituents such as trifluoromethyl, methoxy, and methyl groups are introduced through functionalization reactions.
  3. Final Coupling: The final step involves coupling reactions that lead to the formation of the acrylamide moiety, completing the synthesis process.

The entire synthesis process requires careful optimization of reaction conditions to ensure high yield and purity of CC-90003. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for quality control and characterization of the final product .

Molecular Structure Analysis

Structure and Data

CC-90003 has a complex molecular structure characterized by the following details:

  • Molecular Formula: C22H21F3N6O2
  • InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C

These structural features contribute to its ability to interact specifically with ERK1/2, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

CC-90003 primarily undergoes covalent binding reactions with its target proteins—specifically ERK1/2. This interaction results in irreversible inhibition of ERK activity, effectively disrupting downstream signaling pathways associated with tumor growth and survival. The key reactions involved include:

  • Covalent Binding: CC-90003 forms stable covalent bonds with the active sites of ERK1/2.
  • Functional Group Interactions: The trifluoromethyl and methoxy groups play significant roles in enhancing binding affinity and specificity towards ERK1/2.

The synthesis also employs various reagents such as trifluoromethylating agents and acrylamide precursors under controlled conditions to maximize yield and purity .

Mechanism of Action

Process and Data

The mechanism by which CC-90003 exerts its therapeutic effects involves:

  1. Targeting ERK1/2: By covalently binding to these kinases, CC-90003 inhibits their activity, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
  2. Impact on Tumor Models: Preclinical studies have shown that CC-90003 effectively reduces tumor growth in KRAS-mutant models, including pancreatic ductal adenocarcinoma (PDAC), lung cancer, and colorectal cancer. Its combination with docetaxel has been particularly effective in inducing tumor regression .
  3. Gene Network Regulation: The compound has been shown to influence a stemness gene network within tumors, suggesting potential effects on cancer stem cell reprogramming .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CC-90003 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: Its stability is influenced by the environment in which it acts; factors such as pH and temperature can affect its efficacy.

The pharmacokinetic profile indicates that CC-90003 can be effectively utilized in biological systems, demonstrating significant activity against KRAS-mutant tumors in preclinical settings .

Applications

Scientific Uses

CC-90003 holds promise for various scientific applications:

  • Cancer Therapy: Its primary application lies in treating cancers driven by KRAS mutations, which account for over 30% of all cancers.
  • Research Tool: As a selective ERK inhibitor, it can be utilized in research to further understand the MAPK signaling pathway's role in cancer biology.
  • Combination Therapies: Ongoing studies explore its potential in combination therapies to enhance treatment efficacy against resistant cancer types .
Introduction to ERK1/2 Signaling in Oncogenesis

Role of the MAPK/ERK Pathway in Cellular Proliferation and Survival

The Ras/Raf/MEK/ERK (MAPK) cascade is a central signaling pathway governing fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. This evolutionarily conserved pathway transmits extracellular signals via a sequential kinase activation cascade: Ras activates Raf (MAP3K), which phosphorylates MEK (MAP2K), culminating in dual phosphorylation of ERK1/2 (MAPK) at Thr202/Tyr204 and Thr185/Tyr187 residues [1] [5] [7]. Activated ERK1/2 translocates to the nucleus, phosphorylating >150 substrates, including transcription factors like c-Fos and c-Myc, which drive cell cycle progression [1] [8]. Dysregulation of this pathway—typically through mutations in RAS (~30% of all cancers) or RAF (~8% of cancers)—results in constitutive ERK signaling, enabling uncontrolled tumor growth, evasion of apoptosis, and metastasis [1] [3] [5]. Notably, ERK1/2 hyperactivation is a hallmark of aggressive malignancies, including pancreatic, lung, and colorectal cancers driven by KRAS mutations [4] [10].

ERK1/2 as a Therapeutic Target in RAS/RAF-Mutant Cancers

Despite the high frequency of upstream RAS and RAF mutations, direct targeting of mutant RAS proved challenging historically, leading to its characterization as "undruggable." Consequently, drug development focused on downstream kinases, particularly BRAF (e.g., vemurafenib) and MEK (e.g., trametinib) [3] [10]. However, ERK1/2 represents a convergent node for all oncogenic signals within the MAPK cascade, irrespective of upstream mutational heterogeneity. Inhibiting ERK offers theoretical advantages:

  • Bypassing pathway reactivation: ERK inhibition precludes compensatory feedback loops induced by upstream inhibitors [8] [10].
  • Broad applicability: Effective across KRAS, NRAS, and BRAF-mutant tumors [3] [6].
  • Overcoming resistance: Sustained responses in models resistant to RAF/MEK inhibitors [2] [9].

Table 1: Key Components of the MAPK/ERK Pathway and Oncogenic Alterations

ComponentFunctionMutation Frequency in CancerAssociated Cancers
RAS (KRAS/NRAS/HRAS)GTPase; Initiates signaling cascade~30% (KRAS: 86% of RAS mutants)Pancreatic, Colorectal, Lung
BRAFSer/Thr kinase; Activates MEK~8%Melanoma, Thyroid, Ovarian
MEK1/2Dual-specificity kinase; Activates ERK~1%Melanoma, NSCLC
ERK1/2Terminal kinase; Regulates transcriptionRareBroad spectrum (activated in >50%)

Limitations of Upstream MAPK Inhibition in KRAS-Driven Malignancies

Targeting upstream nodes (RAF/MEK) has demonstrated clinical success in BRAFV600E melanoma. However, efficacy in KRAS-mutant tumors remains limited due to:

  • Adaptive feedback reactivation: RAF/MEK inhibition relieves ERK-mediated negative feedback on receptor tyrosine kinases (e.g., EGFR) and SOS, reactivating MAPK signaling within hours [3] [8] [10].
  • Heterodimer-driven resistance: Inhibitors like vemurafenib promote BRAF-CRAF dimerization, sustaining MEK/ERK signaling in KRAS-mutant cells [3] [7].
  • Parallel pathway activation: Compensatory PI3K/AKT upregulation diminishes reliance on MAPK alone [4] [10].These limitations underscore the need for direct ERK inhibition to achieve durable suppression of oncogenic signaling.

Properties

Product Name

CC-90003

Molecular Formula

C22H21ClN4O4

Synonyms

CC-90003; CC 90003; CC90003.;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.